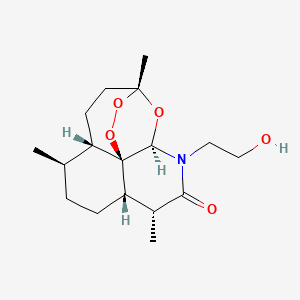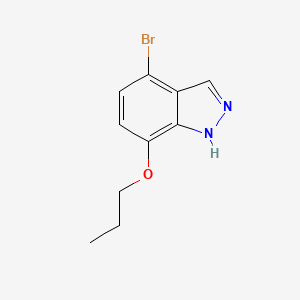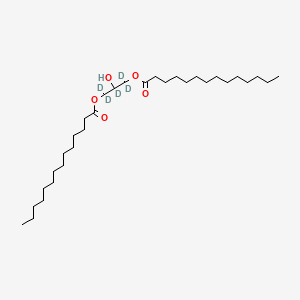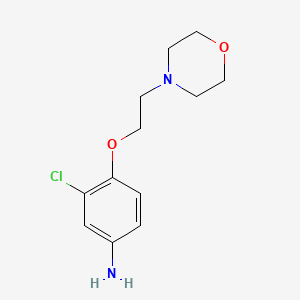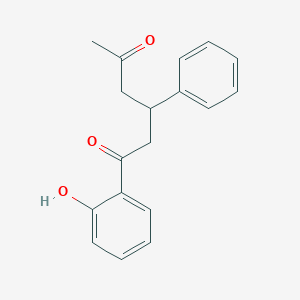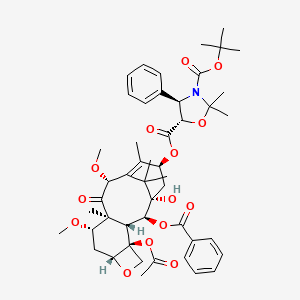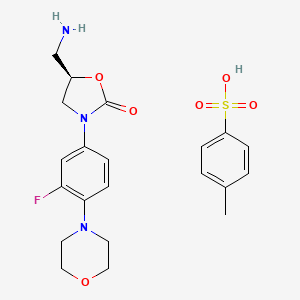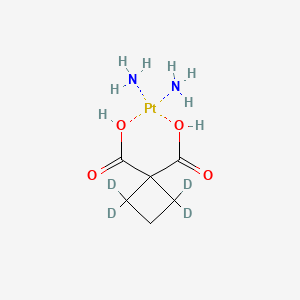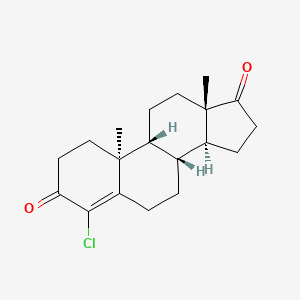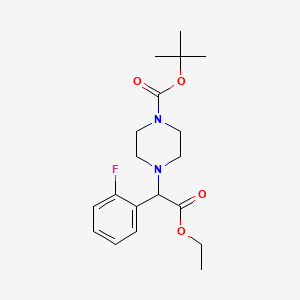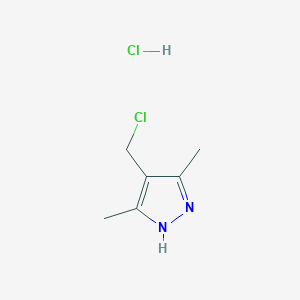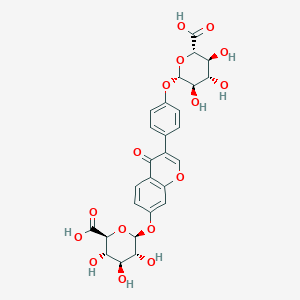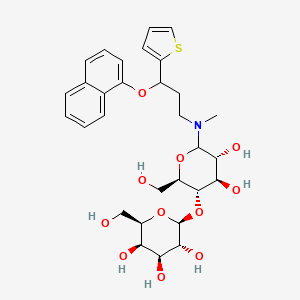
alpha,beta-Duloxetine Lactose Adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,beta-Duloxetine Lactose Adduct is a biochemical compound with the molecular formula C30H39NO11S and a molecular weight of 621.7. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The preparation of alpha,beta-Duloxetine Lactose Adduct involves synthetic routes that typically include the reaction of duloxetine with lactose under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Alpha,beta-Duloxetine Lactose Adduct can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha,beta-Duloxetine Lactose Adduct is used extensively in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. In chemistry, it is used as a reference material for analytical methods. In biology and medicine, it helps in understanding the biochemical pathways and mechanisms of action of duloxetine. In the industry, it is used in the development of new pharmaceuticals and biochemical assays .
Wirkmechanismus
The mechanism of action of alpha,beta-Duloxetine Lactose Adduct involves its interaction with specific molecular targets and pathways. Duloxetine, a component of the adduct, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake. It has a less potent effect on dopamine reuptake. Duloxetine does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
Vergleich Mit ähnlichen Verbindungen
Alpha,beta-Duloxetine Lactose Adduct can be compared with other similar compounds such as:
Duloxetine Hydrochloride: This compound is used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.
Duloxetine Enteric-Coated Tablets: These are designed to release duloxetine in the intestine to avoid degradation in the stomach.
The uniqueness of this compound lies in its specific application in proteomics research and its distinct molecular structure .
Eigenschaften
Molekularformel |
C30H39NO11S |
|---|---|
Molekulargewicht |
621.7 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)amino]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H39NO11S/c1-31(12-11-19(22-10-5-13-43-22)39-18-9-4-7-16-6-2-3-8-17(16)18)29-26(37)25(36)28(21(15-33)40-29)42-30-27(38)24(35)23(34)20(14-32)41-30/h2-10,13,19-21,23-30,32-38H,11-12,14-15H2,1H3/t19?,20-,21-,23+,24+,25-,26-,27-,28-,29?,30+/m1/s1 |
InChI-Schlüssel |
ODCGYCCYJCLRMD-MLKQPWSQSA-N |
Isomerische SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |
Kanonische SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



